tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans
Description
tert-Butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans is a chemical compound with the molecular formula C12H23NO3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
1313366-20-9 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. Common reagents used in the synthesis include tert-butyl chloroformate and methylamine .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
tert-Butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar in structure but with a hydroxyl group instead of a methylamino group.
tert-Butyl (trans-4-hydroxy-1-methylcyclohexyl)carbamate: Another related compound with a hydroxyl group.
Uniqueness
tert-Butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its stability and versatility make it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
